molecular formula C6H12Cl2N2OS B1373575 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride CAS No. 1189968-09-9

2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride

Cat. No. B1373575
CAS RN: 1189968-09-9
M. Wt: 231.14 g/mol
InChI Key: ZWSMZUCIMNISHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride” is a chemical compound with the molecular formula C6H10N2OS . It is also known as "2-((Thiazol-2-ylmethyl)amino)ethan-1-ol" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N2OS.2ClH/c9-3-1-7-5-6-8-2-4-10-6;;/h2,4,7,9H,1,3,5H2;2*1H . This indicates the compound’s molecular structure and the arrangement of its atoms.


Physical And Chemical Properties Analysis

The molecular weight of “2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride” is 231.15 . It is a solid at room temperature . More specific physical and chemical properties may be found in specialized chemical literature or databases.

Scientific Research Applications

Synthesis and Structural Properties

SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES This study elaborates on the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, emphasizing the reaction of chloral with substituted anilines to form respective 2,2,2-trichloroethylidene anilines. These imines, when treated with thioglycolic acid, result in a series of compounds that could have a relation to the structural properties of 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride. However, the specific application of 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride in the context of these compounds is not directly detailed in the study (Issac & Tierney, 1996).

Potential Therapeutic Application

POCl3 Mediated Syntheses, Pharmacological Evaluation and Molecular Docking Studies of Some Novel Benzofused Thiazole Derivatives as a Potential Antioxidant and Anti-inflammatory Agents This research focuses on the synthesis of benzofused thiazole derivatives and their evaluation for in vitro antioxidant and anti-inflammatory activities. Although not directly mentioning 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride, it hints at the therapeutic potential of thiazole derivatives, suggesting a possible area of application for the compound (Raut et al., 2020).

Biochemical Interactions and Effects

Acute Alcohol Action and Desensitization of Ligand-Gated Ion Channels This review discusses the interactions between ethanol and ionotropic receptor desensitization, noting that certain receptors, including type 3 serotonin, nicotinic acetylcholine, and GABA-A receptors, play a significant role in the acute action of drugs on receptor function. Although not specific to 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride, it might provide a contextual backdrop for understanding how similar compounds could interact biochemically within the body (Dopico & Lovinger, 2009).

Mechanism of Action

Target of Action

Thiazole derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities , which suggests that they may interact with targets involved in pain and inflammation pathways.

Biochemical Pathways

Given the reported analgesic and anti-inflammatory activities of similar compounds , it is plausible that this compound may influence pathways related to these biological processes.

Result of Action

Based on the reported activities of similar compounds , it can be hypothesized that this compound may exert analgesic and anti-inflammatory effects at the molecular and cellular levels.

Future Directions

The future directions for research and applications of “2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride” are not specified in the search results. Given the biological activity of thiazoles , it is possible that this compound could have potential applications in medicinal chemistry or other fields.

properties

IUPAC Name

2-(1,3-thiazol-2-ylmethylamino)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS.2ClH/c9-3-1-7-5-6-8-2-4-10-6;;/h2,4,7,9H,1,3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSMZUCIMNISHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CNCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride
Reactant of Route 4
2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride
Reactant of Route 6
2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.